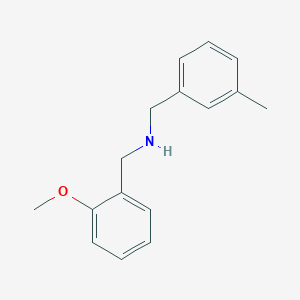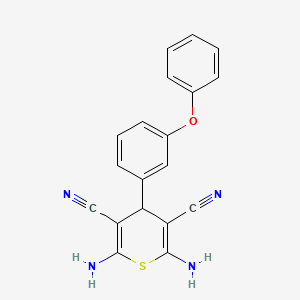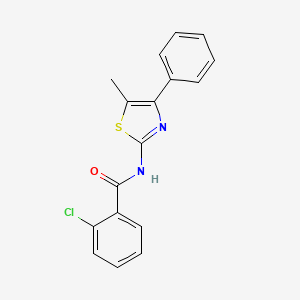![molecular formula C19H20N2O B5820676 N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide, also known as CEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CEP belongs to the class of amides and has a molecular weight of 309.4 g/mol.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which has anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has also been shown to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to reduce oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be obtained in high yields. It has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide and to identify its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide involves the reaction of 4-(cyanomethyl)benzonitrile with 3-(4-ethylphenyl)propanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. It has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and traumatic brain injury.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-15-3-5-16(6-4-15)9-12-19(22)21-18-10-7-17(8-11-18)13-14-20/h3-8,10-11H,2,9,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYASWSHOWFVCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)

![N-(2-furylmethylene)-3-(methylthio)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5820625.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)



![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
